molecular formula C10H9F3O2 B2740933 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid CAS No. 1780647-42-8

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid

Cat. No.: B2740933
CAS No.: 1780647-42-8
M. Wt: 218.175
InChI Key: NKGYAJUMBGKQGE-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid is a fluorinated carboxylic acid characterized by a butanoic acid backbone with two fluorine atoms at the 4-position and a 3-fluorophenyl substituent at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Fluorine atoms enhance metabolic stability and lipophilicity, while the aromatic fluorophenyl group may facilitate interactions with biological targets via π-π stacking or hydrophobic effects .

Properties

IUPAC Name

4,4-difluoro-3-(3-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-7-3-1-2-6(4-7)8(10(12)13)5-9(14)15/h1-4,8,10H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGYAJUMBGKQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid typically involves the introduction of fluorine atoms into a butanoic acid framework. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with key analogs from the literature:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Features
4,4-Difluoro-3-(3-fluorophenyl)butanoic acid 3-fluorophenyl C₁₀H₉F₃O₂ ~218.18 Aromatic fluorination, high lipophilicity
4,4-Difluoro-3-(morpholin-4-yl)butanoic acid Morpholine C₈H₁₃F₂NO₃ ~209.19 Heterocyclic amine, improved solubility
Ethyl 3-amino-4,4-difluorobutanoate Amino group (ethyl ester) C₆H₁₁F₂NO₂ 165.15 Prodrug potential, esterified form
(R)-4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid 3-fluoro-pyrazole C₇H₇F₃N₂O₂ 208.14 Chiral center, heteroaromatic substituent
Key Observations:
  • Electron-Withdrawing Effects: Fluorine atoms at the 4-position increase acidity compared to non-fluorinated butanoic acids. For example, 3,5-difluorobenzoic acid (MW 158.10) has a pKa ~2.5, suggesting similar acidic behavior in the target compound .
  • Substituent Influence: The 3-fluorophenyl group enhances lipophilicity (logP ~2.5 estimated), whereas morpholine derivatives (e.g., 4,4-difluoro-3-(morpholin-4-yl)butanoic acid) exhibit higher solubility due to the polar amine group .
  • Chirality : The pyrazole-containing analog () demonstrates enantiomer-specific activity, a critical factor in drug design .

Biological Activity

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H10F2O2
  • CAS Number : 1780647-42-8
  • Molecular Weight : 232.21 g/mol
  • Structure : The compound features two fluorine atoms and a butanoic acid moiety attached to a phenyl group, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of fluorine atoms enhances lipophilicity and potentially alters the binding affinity to biological targets.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for receptors linked to inflammatory processes or metabolic regulation.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains.

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Bacillus subtilis2240
Streptococcus haemolyticus2130
Pseudomonas aeruginosa2230
Klebsiella pneumoniae2130

The compound was tested at a concentration of 40 µg/mL against these strains, showing comparable efficacy to standard antibiotics like ciprofloxacin .

Antitumor Activity

This compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Der Pharma Chemica evaluated the compound's antimicrobial activity against multiple pathogens. The results indicated that it could serve as a lead compound for developing new antibiotics .
  • Antitumor Potential : In a separate investigation focused on cancer cell lines, the compound was shown to inhibit cell proliferation significantly, suggesting its potential as an anticancer agent .

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